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  • Product: 4-Methyl-2-(4-nitroanilino)pentanamide
  • CAS: 4178-93-2

Core Science & Biosynthesis

Foundational

4-Methyl-2-(4-nitroanilino)pentanamide CAS 110893-28-2 properties

The following technical guide details the properties, synthesis, and applications of 4-Methyl-2-(4-nitroanilino)pentanamide , chemically identified as L-Leucine p-nitroanilide (L-Leu-pNA) . High-Fidelity Chromogenic Subs...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Methyl-2-(4-nitroanilino)pentanamide , chemically identified as L-Leucine p-nitroanilide (L-Leu-pNA) .

High-Fidelity Chromogenic Substrate for Proteolytic Enzyme Analysis

Executive Summary

4-Methyl-2-(4-nitroanilino)pentanamide (CAS 110893-28-2), widely recognized in the scientific community as L-Leucine p-nitroanilide (L-Leu-pNA) , is a specialized amino acid derivative serving as a gold-standard chromogenic substrate. It is primarily utilized for the kinetic characterization and quantification of Leucine Aminopeptidase (LAP) and related proteolytic enzymes.

While the IUPAC name provided (suggesting an


-amino substitution) appears in various chemical registries, the functional identity of this CAS number maps definitively to the amide-linked substrate used in enzymatic assays. Upon hydrolysis by arylamidases, the compound releases p-nitroaniline , a distinct yellow chromophore (

nm), allowing for real-time spectrophotometric monitoring of enzyme activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of an L-leucine backbone amidated with a 4-nitroaniline moiety.[1] Its utility stems from the electronic properties of the nitro group, which shifts the absorbance spectrum upon cleavage of the amide bond.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name L-Leucine p-nitroanilide (L-Leu-pNA)
Systematic Name (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide
CAS Registry Number 110893-28-2 (Alternate/Deleted CAS: 4178-93-2)
Molecular Formula

Molecular Weight 251.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
Melting Point 215–220 °C (as HCl salt)
pKa ~7.5 (Terminal amine)
Detection (

)
315 nm (Intact); 405 nm (Cleaved p-Nitroaniline)

Technical Note on Nomenclature: The name "4-Methyl-2-(4-nitroanilino)pentanamide" technically implies the aniline is attached to the


-carbon (C2). However, in commercial and database contexts (e.g., CAS 110893-28-2), this entry is functionally synonymous with the amide-linked L-Leucine-4-nitroanilide , used for LAP detection.

Synthesis & Reaction Mechanism

The synthesis of L-Leu-pNA typically involves the coupling of an N-protected L-leucine derivative with 4-nitroaniline, followed by deprotection. The low nucleophilicity of 4-nitroaniline (due to the electron-withdrawing nitro group) requires activation of the carboxylic acid.

Synthetic Pathway (DOT Visualization)

Synthesis Figure 1: Synthetic route for L-Leucine p-nitroanilide via mixed anhydride coupling. Start N-Boc-L-Leucine Activation Activation (IBCF / NMM) Start->Activation Mixed Anhydride Reagent1 4-Nitroaniline Reagent1->Activation Intermediate Boc-Leu-pNA (Intermediate) Activation->Intermediate Coupling (-CO2) Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Acid Hydrolysis Product L-Leu-pNA (CAS 110893-28-2) Deprotection->Product Neutralization

[2][3] Mechanistic Insight: The coupling reaction often utilizes isobutyl chloroformate (IBCF) to form a mixed anhydride. The electron-deficient aniline attacks the carbonyl carbon. Strict control of pH and temperature (-15°C) is required to prevent racemization, ensuring the final product retains the (S)-configuration essential for enzymatic recognition.

Enzymatic Application: Leucine Aminopeptidase (LAP) Assay

The primary application of CAS 110893-28-2 is the assay of Leucine Aminopeptidase (EC 3.4.11.1) , a cytosolic exopeptidase. Elevated LAP levels are clinical biomarkers for hepatobiliary disorders (cholestasis, liver necrosis).

Mechanism of Action

The enzyme hydrolyzes the peptide bond between the leucine residue and the p-nitroaniline moiety. The reaction follows Michaelis-Menten kinetics.

Mechanism Figure 2: Enzymatic hydrolysis of L-Leu-pNA releasing the chromophore p-nitroaniline. Substrate L-Leu-pNA (Colorless @ 405nm) Complex [Enzyme-Substrate Complex] Substrate->Complex + Enzyme Enzyme Leucine Aminopeptidase (LAP) Enzyme->Complex Products Hydrolysis Complex->Products Catalysis Leucine L-Leucine Products->Leucine Chromophore p-Nitroaniline (Yellow @ 405nm) Products->Chromophore Signal Output

Experimental Protocol: Standardized LAP Assay

This protocol provides a self-validating workflow for determining LAP activity in biological samples (serum/tissue homogenate).

Reagents Required[12][13]
  • Substrate Solution: 24 mM L-Leu-pNA dissolved in methanol (or DMSO).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.2) containing 0.1 M NaCl.

  • Activator: 5 mM

    
     (LAP is a metalloenzyme requiring 
    
    
    
    or
    
    
    ).
Step-by-Step Methodology
  • Preparation:

    • Prepare a Master Mix : 2.0 mL Buffer + 0.1 mL

      
       solution.
      
    • Equilibrate the spectrophotometer to 37°C .

    • Set wavelength to 405 nm .

  • Reaction Initiation:

    • Add 0.1 mL of biological sample (enzyme source) to the Master Mix.

    • Incubate for 5 minutes at 37°C to activate the enzyme.

    • Add 0.1 mL of Substrate Solution (L-Leu-pNA) to start the reaction.

  • Measurement:

    • Record the absorbance (

      
      ) every 30 seconds for 5 minutes.
      
    • Calculate the change in absorbance per minute (

      
      ).
      
  • Calculation:

    • Use the molar extinction coefficient of p-nitroaniline (

      
      ).
      
    • Activity (U/L) =

      
      
      
    • Where

      
       is reaction volume, 
      
      
      
      is path length (1 cm), and
      
      
      is sample volume.
Validation Checkpoints
  • Blank Control: Run a reaction with buffer instead of enzyme.

    
     should be < 0.001.
    
  • Linearity: The reaction should be linear (

    
    ) for the first 3 minutes. If not, dilute the sample.
    

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is critical to highlight the toxicological profile of nitroaniline derivatives.

  • Toxicity: Upon hydrolysis, p-nitroaniline is released. p-Nitroaniline is toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk).

  • Handling: Always handle CAS 110893-28-2 in a fume hood. Wear nitrile gloves.

  • Storage: Store at -20°C. Desiccate. The compound is hygroscopic; moisture leads to spontaneous hydrolysis and high background absorbance.

References

  • NCBI PubChem. (2025). Compound Summary: Leucine p-nitroanilide. Retrieved from [Link]

  • Appel, W. (1974). Leucine Aminopeptidase (LAP): Determination with L-Leucine-p-nitroanilide. In: Bergmeyer H.U. (eds)
  • Taga, T., et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene. Materials (Basel). Retrieved from [Link]

Sources

Exploratory

difference between L-Leucine-p-nitroanilide and 4-Methyl-2-(4-nitroanilino)pentanamide

The following technical guide details the structural, mechanistic, and functional distinctions between L-Leucine-p-nitroanilide (L-LpNA) and its structural isomer, 4-Methyl-2-(4-nitroanilino)pentanamide . Distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and functional distinctions between L-Leucine-p-nitroanilide (L-LpNA) and its structural isomer, 4-Methyl-2-(4-nitroanilino)pentanamide .

Distinguishing L-Leucine-p-nitroanilide from its -Anilino Analog

Executive Summary

In the development of protease assays and peptidomimetic drugs, the precise location of chromogenic moieties defines the utility of a molecule. This guide analyzes the critical differences between the standard aminopeptidase substrate L-Leucine-p-nitroanilide (L-LpNA) and its constitutional isomer, 4-Methyl-2-(4-nitroanilino)pentanamide (referred to herein as Compound B ).

While these molecules share an identical molecular formula (


) and molecular weight (251.28 Da), they exhibit orthogonal chemical behaviors. L-LpNA  is a C-terminal amide derivative serving as a "gold standard" substrate for Leucine Aminopeptidase (LAP). Conversely, Compound B  is an N-terminal aniline derivative that is enzymatically inert to LAP, possessing distinct acid-base properties that allow for facile analytical separation.
Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in the connectivity of the p-nitroaniline (pNA) group to the leucine skeleton.

1. L-Leucine-p-nitroanilide (L-LpNA)[1][2]
  • CAS: 4178-93-2[1][3][4][5][6]

  • Role: Chromogenic Substrate.[1][4][5]

  • Connectivity: The pNA group acts as the amine component of the amide bond formed with the carboxyl group of Leucine.

  • Key Feature: Possesses a free, primary

    
    -amino group  (
    
    
    
    ). This is the recognition motif for aminopeptidases.
  • Scissile Bond: The amide bond between the leucine carbonyl and the pNA nitrogen.

2. 4-Methyl-2-(4-nitroanilino)pentanamide (Compound B)
  • Role: Structural Isomer / Impurity / Negative Control.

  • Connectivity: The pNA group is attached directly to the

    
    -carbon (position 2), replacing the free amino group. The C-terminus is a simple primary amide (
    
    
    
    ).
  • Key Feature: The

    
    -nitrogen is part of a secondary amine linked to an electron-withdrawing aromatic ring. It lacks a free primary amine.
    
  • Scissile Bond: None accessible to LAP. The C-terminal amide is too short and lacks the N-terminal anchor required for LAP binding.

Structural Visualization

The following diagram illustrates the connectivity difference. Note the shift of the chromophore (Red) from the C-terminus (L-LpNA) to the N-terminus (Compound B).

StructureComparison cluster_A L-Leucine-p-nitroanilide (Substrate) cluster_B 4-Methyl-2-(4-nitroanilino)pentanamide (Isomer) L_Leu Leucine Skeleton (Isobutyl Side Chain) Scissile Scissile Amide Bond (-CO-NH-) L_Leu->Scissile Alpha_Amine Free Alpha-Amine (H2N-) *Essential for Enzyme Binding* Alpha_Amine->L_Leu Chromophore_A p-Nitroaniline (Leaving Group) Scissile->Chromophore_A Chromophore_B p-Nitroaniline Group (Attached to Alpha-N) Alpha_N Secondary Amine (-NH-) *Low Basicity* Chromophore_B->Alpha_N Leu_Skel Pentanamide Skeleton Alpha_N->Leu_Skel Primary_Amide Primary Amide (-CONH2) Leu_Skel->Primary_Amide

Caption: Structural logic flow. Top: L-LpNA exposes a free amine for enzyme capture. Bottom: Compound B buries the amine functionality under an aryl group.

Part 2: Mechanistic Implications (The "Why")

Understanding the mechanism of Leucine Aminopeptidase (LAP) explains why L-LpNA works and Compound B fails.

1. The LAP Mechanism (M17 Family)

LAP is a metalloenzyme (usually containing Zn²⁺ or Mn²⁺) that hydrolyzes N-terminal residues.

  • Step 1 (Anchoring): The enzyme's bimetallic center coordinates the free

    
    -amino group  of the substrate. This positions the carbonyl carbon for nucleophilic attack.
    
  • Step 2 (Hydrolysis): A metal-bound hydroxide ion attacks the carbonyl carbon of the scissile bond.

  • Step 3 (Release): The C-terminal leaving group (p-nitroaniline) is expelled.

2. Why Compound B is Inert
  • Loss of Anchoring: In Compound B, the

    
    -nitrogen is attached to a phenyl ring. The electron-withdrawing nitro group drastically reduces the electron density on the nitrogen (pKa drops from ~9.6 to ~1.0). It cannot coordinate effectively with the active site metal ions.
    
  • Steric Exclusion: The active site pocket designed for a small proton (

    
    ) cannot accommodate the bulky 
    
    
    
    -nitrophenyl group attached to the nitrogen.
  • Wrong Leaving Group: Even if it bound, the "leaving group" would be ammonia (

    
    ), not the chromophore. Hydrolysis would not produce a color change.
    
Part 3: Physicochemical & Analytical Differentiation

Researchers can distinguish these isomers without using enzymes by exploiting their acid-base properties.

FeatureL-Leucine-p-nitroanilide (L-LpNA)4-Methyl-2-(4-nitroanilino)pentanamide
pKa (Amine) ~9.6 (Basic, aliphatic amine)~1.0 (Non-basic, aniline derivative)
Charge at pH 7 Positive (Cationic,

)
Neutral (Uncharged)
Solubility (aq) High in acidic/neutral buffersLow (Lipophilic)
HPLC Behavior Elutes earlier (more polar)Elutes later (more hydrophobic)
UV-Vis

shifts upon hydrolysis
Stable UV spectrum (no hydrolysis)
Analytical Protocol: Acid-Base Extraction

Because L-LpNA is basic and Compound B is not, they can be separated via liquid-liquid extraction.

  • Dissolve mixture in Ethyl Acetate .

  • Wash with 0.1 M HCl .

    • L-LpNA will protonate and migrate into the Aqueous Phase .

    • Compound B will remain neutral and stay in the Organic Phase .

Part 4: Experimental Protocols
Protocol A: Kinetic Assay for LAP Activity (Using L-LpNA)

Objective: Quantify aminopeptidase activity using the specific substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂ (activator).

  • Substrate Stock: 20 mM L-LpNA in DMSO.

  • Enzyme: Purified LAP or tissue homogenate.

Workflow:

  • Pre-incubation: Incubate Enzyme + Buffer at 37°C for 5 minutes to activate the metal center.

  • Initiation: Add L-LpNA (Final conc: 1-2 mM).

  • Measurement: Monitor Absorbance at 405 nm continuously for 10 minutes.

  • Calculation: Use the extinction coefficient of p-nitroaniline (

    
    ) to calculate Units/mL.
    
    • Note: Compound B will show 0.000

      
      Abs/min in this assay.
      
Protocol B: HPLC Purity Analysis (Separating Isomers)

Objective: Detect Compound B impurity in L-LpNA synthesis batches.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 315 nm (Isosbestic point) or 254 nm.

  • Expected Result:

    • L-LpNA: Retention time ~8-10 min (Protonated, polar).

    • Compound B: Retention time ~14-16 min (Neutral, hydrophobic).

References
  • Matsui, M., et al. (2006).[7] "Leucine aminopeptidases: Diversity in structure and function." Biochimie, 88(11), 1675-1688.

  • Sigma-Aldrich. "L-Leucine-p-nitroanilide Product Sheet (CAS 4178-93-2)."

  • Sträter, N. & Lipscomb, W.N. (1995). "Two-metal ion mechanism of bovine lens leucine aminopeptidase: active site solvent structure and binding mode of L-leucinal." Biochemistry, 34(45), 14792-14800.

  • PubChem. "Compound Summary: L-Leucine-p-nitroanilide."[1] National Library of Medicine.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Alpha-(4-Nitroanilino) Amides

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of α-(4-nitroanilino) amides, a class of compounds of interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of α-(4-nitroanilino) amides, a class of compounds of interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, structural features, and factors influencing the thermal stability of these molecules. Detailed experimental protocols for synthesis and thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to ensure methodological rigor and reproducibility. The guide also explores the impact of α-substituents on thermodynamic properties, supported by compiled data and theoretical considerations, including the role of intramolecular hydrogen bonding.

Introduction

Alpha-(4-nitroanilino) amides are a fascinating class of organic molecules characterized by a 4-nitroaniline moiety linked through a nitrogen atom to an amide functional group, with a variable substituent at the α-carbon. The presence of the electron-withdrawing nitro group, the hydrogen-bonding capabilities of the amide and anilino groups, and the potential for steric and electronic variations at the α-position create a rich landscape for studying structure-property relationships. Understanding the thermodynamic stability of these compounds is of paramount importance for their practical applications, particularly in drug development, where thermal stability can impact formulation, storage, and bioavailability. This guide offers a detailed exploration of the factors governing the thermodynamic stability of these amides.

Synthesis of α-(4-Nitroanilino) Amides

The synthesis of α-(4-nitroanilino) amides can be achieved through several synthetic routes. A common and effective method involves the acylation of 4-nitroaniline with an appropriate acyl chloride or anhydride. The following is a generalized protocol for the synthesis of an α-(4-nitroanilino) amide, for example, N-(4-nitrophenyl)acetamide.

General Synthesis Protocol: N-(4-nitrophenyl)acetamide

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid with gentle warming.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 20°C with constant stirring.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated time to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.[1]

  • Collect the crude N-(4-nitrophenyl)acetamide by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[1]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Acetanilide [label="Acetanilide"]; NitratingMixture [label="Nitrating Mixture\n(HNO3 + H2SO4)"]; Reaction [label="Nitration Reaction", shape=ellipse, fillcolor="#FBBC05"]; Precipitation [label="Precipitation\n(Ice Water)"]; CrudeProduct [label="Crude N-(4-nitrophenyl)acetamide"]; Recrystallization [label="Recrystallization\n(Ethanol)"]; PureProduct [label="Pure N-(4-nitrophenyl)acetamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Acetanilide -> Reaction; NitratingMixture -> Reaction; Reaction -> Precipitation; Precipitation -> CrudeProduct; CrudeProduct -> Recrystallization; Recrystallization -> PureProduct; } caption: "General workflow for the synthesis of N-(4-nitrophenyl)acetamide."

Factors Influencing Thermodynamic Stability

The thermodynamic stability of α-(4-nitroanilino) amides is influenced by a combination of intramolecular and intermolecular forces. Key factors include:

  • α-Substituent: The nature of the substituent at the α-position plays a critical role. Electron-withdrawing groups can influence the electron density of the amide bond, while bulky groups can introduce steric hindrance, affecting crystal packing and intermolecular interactions.

  • Intramolecular Hydrogen Bonding: The presence of the anilino N-H and the amide C=O group allows for the potential formation of intramolecular hydrogen bonds, which can significantly enhance the conformational rigidity and thermal stability of the molecule. The geometry of the molecule, influenced by the α-substituent, will determine the favorability of such interactions.[2]

  • Intermolecular Interactions: In the solid state, intermolecular hydrogen bonds between the N-H groups and the nitro or carbonyl oxygen atoms, as well as π-π stacking of the aromatic rings, contribute significantly to the lattice energy and, consequently, the melting point and decomposition temperature.

  • Molecular Planarity: The degree of planarity of the molecule can affect the efficiency of crystal packing. Substituents that disrupt planarity may lead to lower melting points and reduced thermal stability.[3]

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Stability [label="Thermodynamic Stability", shape=ellipse, fillcolor="#FBBC05"]; AlphaSubstituent [label="α-Substituent\n(Electronic & Steric Effects)"]; IntraHbond [label="Intramolecular H-Bonding"]; Interactions [label="Intermolecular Interactions\n(H-Bonding, π-π stacking)"]; Planarity [label="Molecular Planarity"];

AlphaSubstituent -> Stability; IntraHbond -> Stability; Interactions -> Stability; Planarity -> Stability; } caption: "Key factors influencing the thermodynamic stability of α-(4-nitroanilino) amides."

Experimental Assessment of Thermodynamic Stability

The thermodynamic stability of α-(4-nitroanilino) amides is primarily investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect other phase transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of the α-(4-nitroanilino) amide sample into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Set the temperature program:

      • Equilibrate at a starting temperature well below the expected melting point (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the melting or decomposition point.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

SamplePrep [label="Sample Preparation\n(3-5 mg in Al pan)"]; InstrumentSetup [label="Instrument Setup\n(Sample & Ref. pans)"]; RunDSC [label="Run DSC Scan\n(N2 purge, 10°C/min)"]; DataAnalysis [label="Data Analysis\n(Determine Tm, ΔHfus)"];

SamplePrep -> InstrumentSetup -> RunDSC -> DataAnalysis; } caption: "Experimental workflow for DSC analysis."

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the thermal degradation profile of a compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the α-(4-nitroanilino) amide sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis:

    • The onset decomposition temperature (Td) is determined as the temperature at which a significant mass loss begins.

    • The percentage of mass loss at different temperature ranges provides information about the degradation steps.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

SamplePrep [label="Sample Preparation\n(5-10 mg in TGA pan)"]; InstrumentSetup [label="Instrument Setup\n(Place pan in furnace)"]; RunTGA [label="Run TGA Scan\n(N2 purge, 10°C/min)"]; DataAnalysis [label="Data Analysis\n(Determine Td, % Mass Loss)"];

SamplePrep -> InstrumentSetup -> RunTGA -> DataAnalysis; } caption: "Experimental workflow for TGA analysis."

Structure-Stability Relationships: A Data-Driven Analysis

To illustrate the influence of the α-substituent on the thermodynamic stability of α-(4-nitroanilino) amides, the following table summarizes available thermal data for a selection of these compounds.

Compound Nameα-SubstituentMelting Point (°C)Decomposition Onset (°C)
N-(4-nitrophenyl)acetamide-H212-216[1]Not specified
N-(4-nitrophenyl)-2-chloroacetamide-Cl182Not specified

Note: A comprehensive dataset is currently unavailable in the literature. The data presented is based on limited findings and serves as an initial illustration.

The available data, though limited, suggests that the introduction of a chlorine atom at the α-position in N-(4-nitrophenyl)-2-chloroacetamide leads to a decrease in the melting point compared to the unsubstituted N-(4-nitrophenyl)acetamide. This could be attributed to a combination of factors, including changes in molecular packing and intermolecular interactions due to the presence of the halogen atom. Further systematic studies with a wider range of α-substituents are necessary to establish a definitive structure-stability relationship.

Conclusion

The thermodynamic stability of α-(4-nitroanilino) amides is a critical parameter for their development and application. This guide has provided a foundational understanding of the synthesis, structural factors, and experimental techniques for assessing the thermal properties of these compounds. The provided protocols for DSC and TGA offer a robust framework for reproducible and reliable data acquisition. While the influence of the α-substituent on stability is evident, further research is required to build a comprehensive dataset that will enable the development of predictive models for the thermodynamic stability of this important class of molecules. Such models will be invaluable for the rational design of α-(4-nitroanilino) amides with tailored thermal properties for specific applications in medicinal chemistry and materials science.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53. [Link]

  • Hines, J. F., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Arjunan, V., et al. (2012). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Indian Journal of Physics, 86(10), 875-884. [Link]

  • Morzycki, J. W., et al. (2000). Study of Hydrogen Bonding in Nitro Enamides. Journal of Chemical Research, Synopses, (2), 70-71. [Link]

  • Raza, A., et al. (2011). N-(4-Hydroxyphenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o639. [Link]

  • Yalcin, S., et al. (2016). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. Journal of Molecular Structure, 1108, 646-655. [Link]

  • Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech Inc. [Link]

  • Al-Hourani, B. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Methylphenyl)sulfonamidobenzamides. Molecules, 26(4), 933. [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

  • Cheméo. (2026, February 19). Acetamide, N-(4-nitrophenyl)-. [Link]

  • Lazzarotto, M., et al. (2019). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 138(1), 229-234. [Link]

  • Wikipedia contributors. (2023, December 29). 4-Nitroacetanilide. In Wikipedia, The Free Encyclopedia. [Link]

  • D'Amelia, R. (2013). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 90(1), 118-121. [Link]

  • Stenutz, R. (n.d.). N-(4-nitrophenyl)-2-phenylacetamide. [Link]

  • Pelliccia, S., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(6), 1069-1073. [Link]

  • Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 5(8), x201013. [Link]

  • Hines, J. F., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8303. [Link]

  • Pelliccia, S., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. SciSpace. [Link]

  • van Drongelen, M., et al. (2014). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. [Link]

  • Smith, C. J., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 28(20), 7058. [Link]

  • Schrenk, D., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Food Additives & Contaminants: Part A, 39(4), 793-805. [Link]

  • Sky, A. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. Scribd. [Link]

  • Reddy, T. R., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6899. [Link]

  • Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. [Link]

  • The University of Melbourne. (n.d.). TGA-DSC - Research. [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

Sources

Exploratory

4-Methyl-2-(4-nitroanilino)pentanamide molecular weight and formula

An In-depth Technical Guide on the Molecular Weight and Formula of 4-Methyl-2-(4-nitroanilino)pentanamide and Its Isomeric Form, L-Leucine-4-nitroanilide Introduction In the fields of chemical research and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Weight and Formula of 4-Methyl-2-(4-nitroanilino)pentanamide and Its Isomeric Form, L-Leucine-4-nitroanilide

Introduction

In the fields of chemical research and drug development, precise molecular characterization is a foundational requirement for experimental design, data interpretation, and regulatory compliance. This technical guide provides a comprehensive analysis of the molecular formula and weight for the compound specified as "4-Methyl-2-(4-nitroanilino)pentanamide." It is important to note that this nomenclature can be ambiguous. Commercially available and widely documented chemical databases predominantly recognize an isomeric structure, (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide, also known as L-Leucine-4-nitroanilide, under CAS Number 4178-93-2.[1][2][3] This guide will focus on this well-characterized compound, as it is the most likely subject of inquiry for researchers in the field.

This document will dissect the molecular formula, detail the calculation of its molecular weight, and provide key chemical identifiers and structural representations to ensure clarity and support advanced research applications.

Molecular Formula and Structure

The molecular formula for (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide is C12H17N3O3 .[1][2][3] This formula indicates that each molecule of the compound is composed of:

  • 12 Carbon (C) atoms

  • 17 Hydrogen (H) atoms

  • 3 Nitrogen (N) atoms

  • 3 Oxygen (O) atoms

The structural arrangement of these atoms is what defines the compound's chemical identity and reactivity. The structure consists of a 4-methylpentanamide backbone, derived from the amino acid L-leucine, where the amide's nitrogen is substituted with a 4-nitrophenyl group.

Structural Visualization

The connectivity of the atoms in (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide can be represented by the following diagram.

Caption: Molecular structure of (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is a critical parameter for converting between mass and moles, which is essential for preparing solutions of known concentrations and for stoichiometric calculations in chemical reactions.

The molecular weight of C12H17N3O3 is 251.286 g/mol .[1][2]

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH171.00817.136
NitrogenN314.00742.021
OxygenO315.99947.997
Total 251.286

Key Chemical Identifiers

For unambiguous identification and retrieval of information from chemical databases, a standardized set of identifiers is used. The following table summarizes the key identifiers for (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide.

IdentifierValue
IUPAC Name (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide[1]
Common Name L-Leucine-4-nitroanilide[2]
CAS Number 4178-93-2[1][2][3]
Molecular Formula C12H17N3O3[1][2][3]
Molecular Weight 251.286 g/mol [1][2]
Canonical SMILES CC(C)CC(=O)NC1=CC=C([O-])C=C1[1]
InChI Key AXZJHDNQDSVIDR-NSHDSACASA-N[1]

Application in Experimental Workflows

A precise understanding of the molecular formula and weight is not merely academic; it is fundamental to the practical application of the compound in a laboratory setting.

Workflow: Preparing a Standard Solution

The following workflow illustrates how molecular weight is used in a common laboratory procedure.

G cluster_0 Preparation of a 10 mM Stock Solution A Objective: Prepare 10 mL of a 10 mM solution B Step 1: Mass Calculation Mass = Molarity x Volume x MW Mass = 0.01 M x 0.01 L x 251.286 g/mol Mass = 0.00251 g = 2.51 mg A->B C Step 2: Weighing Accurately weigh 2.51 mg of C12H17N3O3 powder. B->C D Step 3: Dissolution Dissolve the powder in a suitable solvent (e.g., DMSO) in a 10 mL volumetric flask. C->D E Step 4: Final Volume Add solvent to the 10 mL mark. Mix thoroughly. D->E

Caption: Workflow for preparing a standard solution using molecular weight.

This protocol is self-validating because the accuracy of the final solution's concentration is directly dependent on the precision of the initial mass measurement and the correctness of the molecular weight used in the calculation. An error in the molecular weight would lead to a systematic error in all subsequent experiments using this stock solution.

Conclusion

The compound commonly identified by the ambiguous name "4-Methyl-2-(4-nitroanilino)pentanamide" is best characterized as (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide (CAS: 4178-93-2). This technical guide has established its definitive molecular formula as C12H17N3O3 and its molecular weight as 251.286 g/mol . By providing a detailed breakdown of its structure, identifiers, and the practical application of its molecular properties, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. Adherence to these fundamental chemical principles is paramount for ensuring the integrity and reproducibility of scientific research.

References

  • 2-AMINO-4-METHYL-N-(4-NITROPHENYL)PENTANAMIDE. Matrix Fine Chemicals. [Link]

Sources

Protocols & Analytical Methods

Application

Advanced Strategies for the Synthesis of N-Substituted Amino Acid Amides

Introduction: The Structural Imperative N-substituted amino acid amides ( ) are ubiquitous motifs in modern pharmacophores, serving as critical backbones for protease inhibitors, GPCR ligands, and peptidomimetics. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

N-substituted amino acid amides (


) are ubiquitous motifs in modern pharmacophores, serving as critical backbones for protease inhibitors, GPCR ligands, and peptidomimetics. Unlike simple primary amides, N-substituted variants often introduce significant steric bulk and conformational constraints.

For the synthetic chemist, these targets present a dichotomy: while the amide bond is chemically stable, its formation is fraught with two notorious pitfalls: steric hindrance (leading to stalled reactivity) and epimerization (loss of chiral integrity at the


-carbon).

This guide moves beyond textbook procedures to provide field-proven protocols for synthesizing these difficult linkages, focusing on high-efficiency coupling reagents (HATU/Oxyma) and scalable, green alternatives (T3P).

Mechanistic Insight: The Azlactone Trap

To control the reaction, one must understand the failure mode. The primary cause of racemization during the coupling of N-protected amino acids is the formation of the azlactone (oxazolone) intermediate.

When a carboxyl group is activated (converting


 to a leaving group 

), the carbonyl oxygen of the upstream amide/carbamate protecting group can act as an intramolecular nucleophile. This forms a 5-membered azlactone ring. The

-proton of the azlactone is highly acidic (

), allowing weak bases to deprotonate it, leading to rapid racemization.
Visualization: Activation vs. Racemization Pathways

AzlactoneMechanism Start N-Protected AA (L-Isomer) Activated Activated Ester (O-Acylisourea/OBt) Start->Activated + Activator Amide Target Amide (L-Isomer) Activated->Amide + Amine (Fast) Azlactone Azlactone (Oxazolone) Activated->Azlactone Intramolecular Cyclization Azlactone->Amide + Amine (Slow) Racemate Racemized Product (DL-Mix) Azlactone->Racemate + Base (Proton Shift)

Figure 1: Kinetic competition between direct amidation (green path) and azlactone-mediated racemization (red path). High-efficiency additives (Oxyma/HOAt) suppress the red path by stabilizing the active ester.

Protocol 1: The "Power" Method (HATU/Oxyma)

Best For: Sterically hindered amines (e.g., N-methyl amines), valuable intermediates, and small-scale discovery synthesis.

Scientific Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive ester. Historically, HOAt was the additive of choice, but Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a safer, non-explosive alternative with comparable or superior racemization suppression.[1] This protocol uses a "pre-activation" strategy to minimize base-contact time.

Materials
  • Carboxylic Acid: N-protected amino acid (1.0 equiv).

  • Amine: N-substituted amine salt (1.0–1.2 equiv).

  • Coupling Reagent: HATU (1.0–1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: Anhydrous DMF or NMP (avoid DCM for HATU due to poor solubility).

Step-by-Step Methodology
  • Preparation: Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DMF (3–5 mL) in a round-bottom flask under Nitrogen/Argon.

  • Base Addition (Acid): Add DIPEA (1.0 equiv only) to the acid solution. Stir for 1 minute.

    • Note: Limiting base at this stage prevents premature azlactone formation.

  • Activation: Add HATU (1.0 equiv) in one portion. The solution typically turns yellow. Stir for 2–5 minutes to form the active ester.

  • Amine Addition: Add the amine (1.1 equiv).

    • Crucial: If the amine is a salt (e.g., HCl salt), add an additional equivalent of DIPEA mixed with the amine solution before addition, not directly to the activated acid.

  • Reaction: Stir at room temperature. Monitor by LC-MS.[2] Most HATU couplings reach completion in <30 minutes.

  • Quench: Dilute with EtOAc (50 mL). Wash with 5%

    
     (removes basic byproducts), Sat. 
    
    
    
    , and Brine.

Protocol 2: The "Green Process" Method (T3P)

Best For: Scale-up (>10g), process chemistry, and simple workups.

Scientific Rationale: Propylphosphonic Anhydride (T3P) is a cyclic anhydride supplied as a 50% solution in EtOAc or DMF.[3] Unlike HATU, it produces water-soluble byproducts (propylphosphonic acid), eliminating the need for column chromatography in many cases. It shows remarkably low epimerization rates, even at elevated temperatures.

Materials
  • Reagent: T3P (50% w/w in EtOAc).

  • Base: Pyridine (preferred for T3P) or NMM.

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Methodology
  • Charge: To a reactor/flask, add the N-protected amino acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 5–10 volumes).

    • Note: T3P allows for a "one-pot" setup; pre-activation is rarely necessary.

  • Base Addition: Add Pyridine (2.5–3.0 equiv). Cool to 0°C if the substrate is extremely chiral-sensitive; otherwise, RT is acceptable.

  • T3P Addition: Dropwise add T3P solution (1.5–2.0 equiv) over 10 minutes.

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.

  • Optimization: If the reaction is sluggish after 1 hour, T3P allows heating (up to 50°C) without significant racemization—a unique advantage over uronium reagents.

  • Workup: Add water. Separate layers. Wash the organic layer with 0.5M NaOH (removes T3P byproducts) and 1M HCl (removes Pyridine). Evaporate.

Protocol 3: Solid-Phase Synthesis (Rink Amide)

Best For: Creating C-terminal primary amides (


) or N-substituted amides via reductive amination on resin.

Scientific Rationale: Rink Amide resin utilizes a modified benzylamine linker. Upon cleavage with TFA, the bond breaks between the linker and the resin, liberating the amide.

Workflow Visualization: The SPPS Cycle

SPPS_Cycle Resin Fmoc-Rink Amide Resin Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Couple Coupling (Fmoc-AA + DIC + Oxyma) Wash1->Couple Wash2 Wash (DMF x3) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage (95% TFA) Wash2->Cleave Final Step

Figure 2: Standard Fmoc-SPPS cycle for amide generation. Note the use of DIC/Oxyma, which is superior to HBTU/DIEA for preventing cysteine/histidine racemization.

Protocol Highlights
  • Swelling: Swell Rink Amide MBHA resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[4]
  • Coupling:

    • Dissolve Fmoc-AA-OH (3 equiv) and Oxyma Pure (3 equiv) in minimal DMF.

    • Add DIC (Diisopropylcarbodiimide, 3 equiv).[4]

    • Add to resin immediately.[5] Shake for 60–90 mins.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[6]5) for 2 hours. Precipitate in cold diethyl ether.

Comparative Data: Reagent Selection Guide

FeatureHATU / DIEAT3P / PyridineDIC / Oxyma
Reactivity Extremely HighHighModerate-High
Racemization Risk Low (if base is controlled)Very LowVery Low
Steric Tolerance ExcellentGoodGood
Scalability Poor (Expensive, Chromatography)Excellent (Water wash)Good (Solid Phase)
Safety SensitizerGreen / Non-toxicNon-explosive
Cost HighModerateLow

Troubleshooting & Optimization

  • Issue: Low Yield with Secondary Amines.

    • Solution: Switch to PyAOP or HATU . If using SPPS, perform "double coupling" or increase temperature to 50°C (unless Cys/His are present).

  • Issue: Racemization Detected.

    • Solution: Switch base from DIEA to TMP (2,4,6-Trimethylpyridine) or Collidine . These weaker, bulkier bases are less likely to abstract the

      
      -proton. Alternatively, use T3P at lower temperatures.
      
  • Issue: Aggregation (Gelation) in SPPS.

    • Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Pseudoproline dipeptides to break beta-sheet structures.

References

  • Dunetz, J. R., et al. T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation. [Link]

  • Subirós-Funosas, R., et al. Oxyma: An Efficient Racemization Suppressor. (Royal Society of Chemistry). [Link]

Sources

Method

Application Note: High-Purity Preparation of 4-Methyl-2-(4-nitroanilino)pentanamide Reference Standard

-(4-Nitrophenyl)leucinamide) Introduction & Scientific Rationale In the development of peptide-mimetic drugs and protease inhibitors, the purity of amino acid derivatives is critical. 4-Methyl-2-(4-nitroanilino)pentanami...

Author: BenchChem Technical Support Team. Date: February 2026


-(4-Nitrophenyl)leucinamide)

Introduction & Scientific Rationale

In the development of peptide-mimetic drugs and protease inhibitors, the purity of amino acid derivatives is critical. 4-Methyl-2-(4-nitroanilino)pentanamide is a specific impurity and intermediate often encountered during the synthesis of Leucine-based aminopeptidase substrates or nitro-aromatic functionalized peptides.

The preparation of a Certified Reference Material (CRM) quality solution for this compound presents unique challenges due to the potential for hydrolysis of the amide bond and the photosensitivity of the nitroaniline moiety. This protocol details a robust Nucleophilic Aromatic Substitution (


)  strategy to synthesize the solid standard, followed by a gravimetric protocol for preparing a stable reference solution.
Chemical Identity[1][2][3][4]
  • IUPAC Name: 4-Methyl-2-[(4-nitrophenyl)amino]pentanamide

  • Common Name:

    
    -(4-Nitrophenyl)leucinamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 251.28 g/mol

  • Key Functional Groups: Primary Amide, Secondary Amine (Aniline type), Nitro group.

Synthesis Protocol: The Pathway

To generate a high-purity reference standard, we utilize the reaction between L-Leucinamide hydrochloride and 1-fluoro-4-nitrobenzene.

Mechanism: The reaction proceeds via an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mechanism. The free amine of the leucinamide attacks the electron-deficient carbon of the nitrobenzene ring (activated by the para-nitro group). Fluorine is selected as the leaving group over chlorine because its high electronegativity inductively stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate under milder conditions [1].
Reagents & Materials[1][5]
ReagentEquiv.[1]RoleGrade
L-Leucinamide HCl 1.0Nucleophile>98%
1-Fluoro-4-nitrobenzene 1.1Electrophile>99%
Potassium Carbonate (

)
2.5Base (Acid Scavenger)Anhydrous, Powder
DMF (Dimethylformamide) SolventPolar Aprotic MediumAnhydrous
Ethanol/Water SolventRecrystallizationHPLC Grade
Experimental Procedure

Step 1: Free Base Liberation & Coupling

  • Charge a round-bottom flask with L-Leucinamide HCl (1.0 eq) and anhydrous

    
      (2.5 eq).
    
  • Add DMF (10 mL per gram of substrate) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add 1-Fluoro-4-nitrobenzene (1.1 eq) dropwise.

  • Heat the mixture to 70°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3][4][5] The disappearance of the fluoro-nitrobenzene peak indicates completion.

Step 2: Quenching & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mass slowly into Ice Water (10x reaction volume) with vigorous stirring. The product should precipitate as a yellow-orange solid.

  • Filter the solid and wash copiously with cold water to remove residual DMF and inorganic salts.

Step 3: Purification (Critical for Reference Standard)

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Add hot water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the yellow needles and dry under high vacuum at 40°C for 24 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents (L-Leucinamide HCl + K2CO3) Solubilization Solubilization in DMF (Free base formation) Start->Solubilization Addition Add 1-Fluoro-4-nitrobenzene (Electrophile) Solubilization->Addition Heating Heat to 70°C (4-6h) SNAr Reaction Addition->Heating N2 Atmosphere Quench Quench in Ice Water Precipitation Heating->Quench Completion Check (HPLC) Filtration Filtration & Washing Quench->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst Purification Final Final Reference Standard (Yellow Solid, >99% Purity) Recryst->Final Drying

Figure 1: Step-by-step workflow for the synthesis of the reference material.[2][6][7][8]

Preparation of Reference Solution (Stock & Working)

Once the solid is characterized (NMR, Mass Spec) and purity is confirmed (>98%), proceed to prepare the liquid reference standard.

Solvent Selection
  • Primary Choice: Acetonitrile (ACN).

    • Reasoning: The nitroaniline moiety is hydrophobic; ACN ensures solubility and is compatible with Reverse Phase HPLC.

  • Alternative: Methanol (MeOH).

    • Caution: Avoid if using for long-term storage, as transesterification or interaction with the amide is theoretically possible over extended periods, though unlikely with this specific structure.

Gravimetric Protocol (1.0 mg/mL Stock)
  • Equilibration: Allow the solid reference standard to equilibrate to room temperature in a desiccator.

  • Weighing: Accurately weigh 10.0 mg (

    
     0.1 mg) of 4-Methyl-2-(4-nitroanilino)pentanamide into a 10 mL Class A volumetric flask.
    
    • Tip: Use an anti-static gun if the yellow powder is static-prone.

  • Dissolution: Add approximately 6 mL of HPLC-grade Acetonitrile . Sonicate for 2 minutes to ensure complete dissolution.

    • Observation: The solution should be a clear, bright yellow liquid.

  • Dilution: Dilute to volume with Acetonitrile. Stopper and invert 10 times.

  • Storage: Transfer to amber glass vials (to prevent photodegradation of the nitro group). Store at -20°C .

Stability & Handling
  • Shelf Life: 6 months at -20°C.

  • Light Sensitivity: High. Keep solutions protected from light [2].

  • Re-verification: Check purity via HPLC every 3 months.

Analytical Validation (HPLC Method)

To verify the concentration and purity of your prepared solution, use the following chromatographic conditions.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

m
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 380 nm (Specific to Nitroaniline) and 254 nm
Retention Time Expect elution around 8.5 - 9.5 min (moderately hydrophobic)

Why 380 nm? Nitroanilines exhibit a strong absorbance maximum (


) in the visible region (yellow color) around 370–400 nm. Using 380 nm provides high selectivity against non-colored impurities (like unreacted Leucinamide) [3].

References

  • MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene. Discusses

    
     mechanisms on amino acids. 
    
  • BenchChem. (2025).[3][9] Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. Details stability and reaction parameters for nitro-fluoro aromatics.

  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Provides spectral data (FTIR/UV) relevant to nitroaniline derivatives.

  • ResearchGate. (2025). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene. Kinetic analysis of similar

    
     reactions. 
    

Sources

Application

Application Notes and Protocols for the Purification of 4-Methyl-2-(4-nitroanilino)pentanamide

Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Methyl-2-(4-nitroanilino)pentanamide from typical reaction mixtures. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Methyl-2-(4-nitroanilino)pentanamide from typical reaction mixtures. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols described herein are built upon established principles of organic chemistry and have been designed to be self-validating systems, ensuring a high degree of purity for the target compound. We will explore the rationale behind experimental choices, discuss potential impurities, and provide step-by-step methodologies for recrystallization and flash column chromatography, complete with troubleshooting guidance.

Introduction: The Importance of Purity

4-Methyl-2-(4-nitroanilino)pentanamide is a molecule of interest in synthetic organic and medicinal chemistry. Its structure, featuring a nitroaromatic group, an amide linkage, and a chiral center, suggests its potential as a building block for more complex bioactive molecules. The efficacy and safety of any pharmaceutical compound are directly linked to its purity. Therefore, the removal of unreacted starting materials, by-products, and other impurities is a critical step following its synthesis.

The purification strategies detailed in this guide are designed to address the specific physicochemical properties of 4-Methyl-2-(4-nitroanilino)pentanamide, which is anticipated to be a solid at room temperature with moderate to low polarity.

Understanding the Impurity Profile

The successful purification of a target compound begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. The synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide likely involves the reaction of a leucine derivative with 4-nitroaniline, possibly through a reductive amination pathway or an amidation reaction.

Potential Impurities May Include:

  • Unreacted Starting Materials: 4-nitroaniline and the corresponding leucine derivative (e.g., an aldehyde, ketone, or activated carboxylic acid).

  • By-products of Reductive Amination: If this synthetic route is used, residual imine intermediates can be a common impurity.[1][2] Over-reduction of the nitro group is also a possibility, leading to amino- or hydroxylamino-derivatives.[3]

  • By-products of Amidation: If an amidation reaction is employed, unreacted coupling agents or their by-products may be present.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.[4]

  • Isomeric By-products: Depending on the synthetic route, side reactions could lead to the formation of structural isomers.

A logical workflow for purification is essential for efficiently removing these impurities.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO3, Brine washes) Crude_Mixture->Workup Neutralize acids, remove water-soluble impurities Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Workup->Extraction Isolate organic-soluble components Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Choice Purity Assessment (TLC/LC-MS) Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High-yielding, crystalline solid Chromatography Flash Column Chromatography Purification_Choice->Chromatography Complex mixture or non-crystalline solid Pure_Product Pure 4-Methyl-2-(4-nitroanilino)pentanamide Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 4-Methyl-2-(4-nitroanilino)pentanamide.

Purification Protocols

Based on the anticipated properties of an amide-containing nitroaromatic compound, two primary methods of purification are recommended: recrystallization and flash column chromatography.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent system can be identified.[5][6] The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[6]

3.1.1. Solvent Selection

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble), can also be effective.[6]

Solvent/Solvent SystemPolarityRationale for Selection
Ethanol/WaterHighEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. This is a common and effective system for amides.[7]
Ethyl Acetate/HexanesMediumEthyl acetate is a moderately polar solvent that should dissolve the target compound, while hexanes can act as an anti-solvent to promote crystal formation.
IsopropanolMediumA single solvent system that may provide the desired solubility profile.
AcetonitrileHighKnown to be an excellent solvent for the recrystallization of amides, often yielding high-purity crystals.[5]

3.1.2. Step-by-Step Recrystallization Protocol

  • Dissolution: Place the crude 4-Methyl-2-(4-nitroanilino)pentanamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while stirring and heating until the solid just dissolves.

  • Decoloration (Optional): If the solution is highly colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[8][9] It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.[10]

3.2.1. Thin-Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is essential to determine the optimal mobile phase using TLC.[10][11] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

Recommended TLC Solvent Systems (Mobile Phase):

  • Hexanes:Ethyl Acetate (e.g., ratios of 9:1, 4:1, 2:1)

  • Dichloromethane:Methanol (e.g., ratios of 99:1, 98:2)

3.2.2. Step-by-Step Flash Column Chromatography Protocol

  • Column Packing: A slurry of silica gel in the initial, less polar mobile phase is prepared and poured into the column.[10] The silica gel is allowed to settle, and excess solvent is drained to the top of the silica bed.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, impregnated silica is carefully added to the top of the column.

  • Elution: The mobile phase is passed through the column under positive pressure (using compressed air or a pump). The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity over time).[9]

  • Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.[11]

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography_Process cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine Mobile Phase) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading Sample Loading (Dry Loading Recommended) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Step-by-step workflow for flash column chromatography.

Purity Assessment

After purification, the purity of 4-Methyl-2-(4-nitroanilino)pentanamide should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • Melting Point Analysis: A sharp melting point range indicates high purity. The literature value for a similar compound, (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide, is 88-90 °C, which can serve as a preliminary reference.[12]

  • Spectroscopic Methods (NMR, IR, MS): These techniques will confirm the chemical structure and identify any remaining impurities.

Troubleshooting

IssuePossible CauseSuggested Solution
Recrystallization: No crystals formThe solution is not supersaturated; too much solvent was added.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Recrystallization: Oiling outThe compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling solvent or a different solvent system. Re-heat the oiled-out solution and add more of the "good" solvent until a clear solution is obtained, then cool slowly.
Chromatography: Poor separationThe mobile phase polarity is incorrect.Re-optimize the mobile phase using TLC. A less polar solvent system will increase retention on the silica gel, while a more polar system will decrease it. Consider using a gradient elution.[9]
Chromatography: Tailing of spotsThe compound may be too polar for the silica gel or interacting with it.Add a small amount of a modifier to the mobile phase, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds.

Conclusion

The purification of 4-Methyl-2-(4-nitroanilino)pentanamide is a critical step in its synthesis and characterization. The choice between recrystallization and flash column chromatography will depend on the specific impurity profile of the crude material and its physical state. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain a high-purity sample of the target compound, suitable for further applications in drug discovery and development.

References

  • BenchChem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved from a comparative analysis of synthesis routes for 2-methyl-4-nitroaniline
  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Retrieved from [Link]

  • Lamar University. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Studylib. (n.d.). Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • US Patent. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 4-Methyl-2-(4-nitroanilino)pentanamide from L-Leucine-p-nitroanilide

Welcome to the technical support center. This guide provides in-depth troubleshooting and methodological support for the challenging separation of 4-Methyl-2-(4-nitroanilino)pentanamide from its parent starting material,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and methodological support for the challenging separation of 4-Methyl-2-(4-nitroanilino)pentanamide from its parent starting material, L-Leucine-p-nitroanilide. Given their structural similarities, achieving high purity requires a nuanced approach. This document is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this specific separation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between 4-Methyl-2-(4-nitroanilino)pentanamide and L-Leucine-p-nitroanilide that can be exploited for separation?

The primary structural difference lies in the nature of the amide bond. L-Leucine-p-nitroanilide has a primary amide (-CONH2), whereas the target compound, 4-Methyl-2-(4-nitroanilino)pentanamide, possesses a secondary amide (-CONH-). This seemingly minor difference significantly alters the molecule's hydrogen bonding capabilities and its overall polarity, which are the key handles for chromatographic separation. Furthermore, the pKa of the anilino proton will differ between the two compounds, which can be exploited in pH-mediated liquid-liquid extractions.

Q2: Why is this separation notoriously difficult?

The difficulty arises from the high degree of structural similarity. Both molecules share the same leucine backbone and the p-nitroaniline chromophore. This results in very close polarities and, consequently, similar retention factors (Rf) in Thin-Layer Chromatography (TLC) and co-elution in column chromatography if the conditions are not highly optimized.

Q3: What are the primary recommended techniques for this separation?

The most effective techniques are, in order of recommendation:

  • Flash Column Chromatography: The workhorse method for preparative scale separation, but requires careful optimization of the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers superior resolution for achieving very high purity (>99%), especially for smaller sample quantities.

  • pH-Mediated Liquid-Liquid Extraction: A potential bulk-separation technique that exploits differences in the acidity/basicity of the two compounds, though it may be less effective for achieving high purity on its own.

Q4: What initial safety precautions should I take?

Both compounds contain a nitroaromatic group, which is a common structural alert for potential toxicity and mutagenicity. Always handle these compounds in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the specific Material Safety Data Sheet (MSDS) for each compound before beginning work.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the separation process.

Problem: Poor or No Separation on Analytical TLC

Symptoms:

  • You observe a single, elongated spot on the TLC plate.

  • The calculated Rf values for the two spots are nearly identical (e.g., 0.50 and 0.52).

Probable Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The chosen solvent system is either too polar (spots run too high) or not polar enough (spots remain at the baseline). The key is to find a solvent system that provides a differential affinity for the two compounds to the silica stationary phase.

    • Solution: Systematically screen different solvent systems. A common starting point for compounds of this nature is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).

    • Pro-Tip: Add a small percentage (0.1-1%) of a third, more polar solvent like Methanol or Triethylamine. Triethylamine can sharpen spots by deactivating acidic sites on the silica gel, which can be particularly helpful for amine-containing compounds.

  • Sample Overloading: Applying too much sample to the TLC plate causes band broadening, making it impossible to resolve two closely eluting spots.

    • Solution: Dilute your sample significantly before spotting it onto the TLC plate. A faint spot is better than an overloaded one for assessing resolution.

Workflow for Optimizing TLC Conditions

Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide

Welcome to the technical support center for the synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established principles of organic chemistry and extensive experience in synthetic route optimization.

Introduction to the Synthesis

The synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide, while not extensively documented in current literature, is presumed to involve the formation of an amide bond. The most probable synthetic route involves the coupling of a leucine derivative with 4-nitroaniline. The primary challenge in this synthesis is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the para-nitro group, which can lead to low yields and the need for carefully optimized reaction conditions.

This guide will provide a structured approach to troubleshooting and frequently asked questions to enhance the success of your synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems that may arise during the synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide.

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize 4-Methyl-2-(4-nitroanilino)pentanamide, but I am observing very low yields or no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in this synthesis is most commonly attributed to the low nucleophilicity of 4-nitroaniline. The potent electron-withdrawing nitro group significantly reduces the electron density on the aniline nitrogen, making it a poor nucleophile for amide bond formation under standard conditions.

Potential Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficient to activate the carboxylic acid for reaction with the weakly nucleophilic 4-nitroaniline.

    • Solution: Employ a more potent coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are specifically designed for challenging amide couplings and can be highly effective.

  • Unfavorable Reaction Conditions: The reaction temperature and solvent can play a critical role in overcoming the activation energy barrier.

    • Solution: Consider increasing the reaction temperature. A higher temperature can provide the necessary energy to facilitate the reaction. Additionally, ensure your solvent is appropriate. Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are often suitable for these types of reactions.

  • Sub-optimal pH: The pH of the reaction mixture can influence the reactivity of both the carboxylic acid and the aniline.

    • Solution: The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is often necessary to deprotonate the aniline and facilitate the reaction. The amount of base should be carefully optimized, as excess base can lead to side reactions.

Experimental Protocol for Improved Yield:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your leucine derivative (1 equivalent) and 4-nitroaniline (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes, then heat to 50-60 °C.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with several impurities that are difficult to remove. What are the common side reactions, and how can I minimize them?

Answer:

The presence of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Prevention:

  • Racemization: If you are using a chiral leucine derivative, the reaction conditions can potentially lead to racemization at the alpha-carbon.

    • Prevention: The use of coupling reagents like HATU or COMU, in combination with a base like DIPEA, is known to suppress racemization compared to other methods. Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate can also help.

  • Side Reactions of the Coupling Reagent: Many coupling reagents generate byproducts that can contaminate the final product.

    • Prevention: Choose a coupling reagent that produces water-soluble byproducts. For instance, the byproducts of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are generally easier to remove by aqueous workup than those of DCC (N,N'-Dicyclohexylcarbodiimide).

  • Unreacted Starting Materials: Due to the low reactivity of 4-nitroaniline, you may have unreacted starting materials in your final product.

    • Prevention: Using a slight excess of 4-nitroaniline (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 4-Methyl-2-(4-nitroanilino)pentanamide?

A1: Aprotic polar solvents are generally the best choice for this type of amide coupling. Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are commonly used. DMF is often preferred for its ability to dissolve a wide range of reactants and its high boiling point, which allows for heating if necessary. Ensure that the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting materials and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It can confirm the formation of the desired product by its mass and provide information on the relative amounts of starting materials and product.

Q3: What purification techniques are most effective for this compound?

A3: Flash column chromatography is typically the most effective method for purifying 4-Methyl-2-(4-nitroanilino)pentanamide. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system should be optimized based on the TLC analysis of the crude product. Recrystallization from a suitable solvent system could also be an option for final purification if a crystalline solid is obtained.

Visualizing the Workflow

The following diagram illustrates a recommended troubleshooting workflow when encountering low yields in the synthesis.

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_outcome Outcome Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions (Temp, Solvent) Start->CheckConditions ChangeCouplingAgent Switch to a More Potent Coupling Agent (e.g., HATU) CheckReagents->ChangeCouplingAgent IncreaseTemp Increase Reaction Temperature CheckConditions->IncreaseTemp OptimizeBase Optimize Base (e.g., DIPEA) Concentration CheckConditions->OptimizeBase ImprovedYield Improved Yield ChangeCouplingAgent->ImprovedYield IncreaseTemp->ImprovedYield OptimizeBase->ImprovedYield

Caption: Troubleshooting workflow for low yield.

Data Summary: Recommended Reagent Ratios

ReagentEquivalentsPurpose
Leucine Derivative1.0Starting Material
4-Nitroaniline1.1 - 1.2Starting Material
Coupling Agent (e.g., HATU)1.2Carboxylic Acid Activation
Non-nucleophilic Base (e.g., DIPEA)2.0 - 2.5Facilitate Nucleophilic Attack

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Use of HATU: Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies on a uronium-based coupling reagent (HATU). Tetrahedron Letters, 35(15), 2279-2282. [Link]

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Methyl-2-(4-nitroanilino)pentanamide

Executive Summary: The Physics of the Problem You are likely encountering "crash-out" precipitation when diluting 4-Methyl-2-(4-nitroanilino)pentanamide from an organic stock into an aqueous buffer.[1] This molecule pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of the Problem

You are likely encountering "crash-out" precipitation when diluting 4-Methyl-2-(4-nitroanilino)pentanamide from an organic stock into an aqueous buffer.[1]

This molecule presents a "perfect storm" for insolubility:

  • The Leucine Backbone: The 4-methyl-pentyl chain is highly lipophilic (hydrophobic).[1]

  • The Nitroaniline Moiety: The planar aromatic ring facilitates strong

    
    -
    
    
    
    stacking interactions, increasing the lattice energy required to break the solid form.
  • Lack of Ionizable Groups: The nitro group withdraws electrons, rendering the aniline nitrogen non-basic at physiological pH.[1] You cannot "protonate" this molecule into solution without using pH levels that would likely degrade your amide bond.[1]

This guide provides a root-cause analysis and a validated protocol to stabilize this compound in aqueous assays.

Part 1: The "Crash" – Immediate Troubleshooting (FAQs)

Q: I dissolved it perfectly in DMSO, but it turned cloudy the instant I added buffer. Why? A: You triggered Kinetic Precipitation .[1] When you inject a high-concentration DMSO stock (e.g., 100 mM) directly into water, the local DMSO concentration drops rapidly. For a split second, the compound is supersaturated. Because the water molecules organize around the hydrophobic nitroaniline group (the hydrophobic effect), the energy cost is too high, and the molecules snap together into aggregates.

  • The Fix: Do not dilute 1:1000 in one step. Use an Intermediate Dilution (see Protocol below).

Q: Can I heat the buffer to 50°C to dissolve it? A: ABSOLUTELY NOT. While heat increases thermodynamic solubility, 4-nitroaniline derivatives are thermally sensitive.[1] Heating an amide in an aqueous buffer risks hydrolysis, releasing free 4-nitroaniline (yellow) and the pentanoic acid derivative. This will give you a high background signal in optical assays and false inhibition data.[1]

Q: My assay readout is fluctuating wildly. Is this solubility related? A: Yes. This is the "Micellar False Positive" effect.[1] Micro-precipitates (too small to see with the naked eye) scatter light and can promiscuously bind enzymes or scatter fluorescence. If your standard deviation is >10% between replicates, you likely have micro-aggregates, not a true solution.

Part 2: Validated Solubilization Protocol

This protocol uses a Co-solvent + Surfactant system to maintain the compound in a "monodisperse" state.[1]

Reagents Required[2]
  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.[1]

  • Surfactant: Tween-20 (Polysorbate 20) or Triton X-100 (Molecular Biology Grade).[1]

  • Assay Buffer: Your standard buffer (e.g., PBS, HEPES), filtered (0.22 µm).[1]

Step-by-Step Workflow
1. Preparation of the Master Stock (100 mM)
  • Weigh the solid powder.[1]

  • Dissolve in 100% DMSO . Do not use water yet.[1]

  • Vortex vigorously.[1] If particles remain, sonicate for 30 seconds in a water bath (keep temp < 30°C).

  • Storage: Aliquot and freeze at -20°C. Avoid freeze-thaw cycles which promote crystal nucleation.[1]

2. The "Intermediate Step" (Critical)
  • Goal: Lower the compound concentration while keeping organic solvent high enough to prevent crashing.

  • Method: Prepare a 10x Working Solution in a solvent mix, not pure buffer.

    • Mix: 10% DMSO / 90% Buffer containing 0.05% Tween-20 .[1]

    • Why? The surfactant (Tween-20) coats the hydrophobic molecules as they transition from pure DMSO to the aqueous environment, preventing them from sticking to each other.

3. Final Assay Dilution[2][3]
  • Add the 10x Working Solution to your final assay well.

  • Final concentrations:

    • Compound: 1x (Desired concentration)

    • DMSO: 1% (Generally tolerated by most enzymes; see Assay Guidance Manual [1])[1]

    • Tween-20: 0.005% (Below Critical Micelle Concentration, safe for assays).[1]

Part 3: Visualizing the Mechanism

The following diagram illustrates why the "Direct Dump" fails and how the "Surfactant Shield" works.

SolubilityMechanism cluster_Fail Method A: Direct Dilution (Failure Mode) cluster_Success Method B: The Surfactant Shield (Success) Stock 100mM Stock (100% DMSO) DirectAdd Add directly to Pure Buffer Stock->DirectAdd Intermediate Intermediate Dilution (10% DMSO + 0.05% Tween-20) Stock->Intermediate Stepwise reduction Crash Hydrophobic Shock (Precipitation) DirectAdd->Crash Local supersaturation FalseData False Positives (Light Scattering) Crash->FalseData Micelle Surfactant-Stabilized Dispersion Intermediate->Micelle Tween coats molecule FinalAssay Clear Assay Solution (Monodisperse) Micelle->FinalAssay Dilute to 1% DMSO

Figure 1: Comparison of Direct Dilution (leading to precipitation) vs. Surfactant-Mediated Dilution strategies.

Part 4: Advanced Troubleshooting (Decision Tree)

If the standard protocol fails, use this logic flow to identify the bottleneck.

TroubleshootingTree Start Precipitate Observed? CheckDMSO Is Final DMSO < 1%? Start->CheckDMSO Yes IncreaseDMSO Increase DMSO to 2-5% (Check Enzyme Tolerance) CheckDMSO->IncreaseDMSO Yes CheckConc Is Conc. > 100 µM? CheckDMSO->CheckConc No (It is > 1%) Limit Solubility Limit Reached. Reduce Conc. CheckConc->Limit Yes CheckAdd Did you add Buffer to Stock? CheckConc->CheckAdd No Reverse ERROR: Always add Stock to Buffer (slowly) CheckAdd->Reverse Yes Cyclodextrin Try 5% HP-Beta-Cyclodextrin (Encapsulation) CheckAdd->Cyclodextrin No

Figure 2: Troubleshooting logic for persistent solubility issues.

Data Summary: Solubility Limits

Solvent SystemEstimated Kinetic Solubility (25°C)Risk LevelNotes
Pure Water < 10 µMCritical Immediate precipitation.[1]
PBS (pH 7.4) < 20 µMHigh Salts (salting-out effect) reduce solubility further.[1]
PBS + 1% DMSO ~ 50-100 µMModerate Metastable.[1] May crash after 1-2 hours.[1]
PBS + 1% DMSO + 0.05% Tween-20 > 200 µMLow Recommended condition.
100% DMSO > 100 mMNone Stock solution stability is high.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance and Reagent Stability Testing.[1] (2025).[1][4][5] Retrieved from [Link]

  • PubChem. 4-Nitroaniline Compound Summary (Physicochemical Properties). (2025).[1][4][5] Retrieved from [Link]

  • Di, L., & Kerns, E. Kinetic vs. Thermodynamic Solubility: Knowing Which is Which.[1] American Pharmaceutical Review.[1] (2014).[1] Retrieved from [Link]

Sources

Optimization

troubleshooting baseline noise in 4-Methyl-2-(4-nitroanilino)pentanamide UV detection

Welcome to the dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise during the analysis of 4-Methyl-2-(4-nitroanilino)pentanamide. A stable, quiet baseline is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise during the analysis of 4-Methyl-2-(4-nitroanilino)pentanamide. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during UV detection of this specific analyte.

The core structure of 4-Methyl-2-(4-nitroanilino)pentanamide contains a potent nitroaniline chromophore , which is excellent for UV detection but can also present unique challenges. This guide provides a logical, step-by-step framework to isolate and eliminate sources of baseline noise, ensuring the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: Why is a stable baseline so critical when analyzing 4-Methyl-2-(4-nitroanilino)pentanamide?

A stable baseline is paramount because baseline noise directly impacts the signal-to-noise ratio (S/N). High noise can obscure low-level impurities, elevate the limit of quantification (LOQ), and lead to inconsistent peak integration, compromising the accuracy and precision of your results.[1] For regulatory submissions and process development, demonstrating control over the analytical method is essential, and a noisy baseline indicates a method that is not robust.

Q2: What are the most common sources of baseline noise in HPLC?

Baseline noise is broadly categorized into high-frequency noise (spikes) and low-frequency noise (drift or wander). The most frequent culprits, in order of likelihood, are:

  • Mobile Phase Issues: Improperly prepared, contaminated, or inadequately degassed solvents.[2][3]

  • Pump and Hardware Issues: Malfunctioning check valves, worn pump seals, or system leaks.[2][4]

  • Detector Malfunctions: An aging lamp, contaminated flow cell, or improper temperature control.[5][6]

  • Column Problems: Contamination, degradation, or insufficient equilibration.[2][7]

Q3: My baseline noise only appears during a gradient run. What does that suggest?

Noise that is specific to gradient elution often points to issues with mobile phase mixing, solvent purity, or column contamination.[8] As the percentage of the stronger solvent (typically acetonitrile or methanol) increases, it can elute contaminants from the column that were retained in the weaker aqueous phase.[5] Alternatively, if the two mobile phase components have significantly different UV absorbance at the detection wavelength, incomplete mixing can cause periodic fluctuations in the baseline.[9]

Systematic Troubleshooting Guide

This guide follows a logical flow, starting with the simplest and most common problems before moving to more complex hardware diagnostics.

Part 1: The Mobile Phase - The Heart of the System

Mobile phase issues are responsible for the majority of baseline problems. Always start your troubleshooting here.

Q: Are your solvents fresh, high-purity, and properly degassed?

The Causality: The quality of your mobile phase is non-negotiable. Low-purity solvents can contain UV-absorbing impurities, leading to a high or drifting baseline.[10] Dissolved air is another major problem; as the mobile phase moves from the high-pressure side of the system to the low-pressure environment of the detector flow cell, bubbles can form.[4][9] These bubbles cause sharp, sporadic spikes in the baseline due to changes in refractive index.

Troubleshooting Steps:

  • Use HPLC-Grade Solvents: Always use solvents and reagents specifically designated for HPLC.[3][10] Water should be of high purity (e.g., 18.2 MΩ·cm).

  • Prepare Fresh Mobile Phase Daily: This is especially critical for buffered solutions, which can support microbial growth over time.[11]

  • Ensure Thorough Degassing: Modern HPLC systems have built-in online degassers. Verify that the degasser is functioning correctly (e.g., vacuum level is within specification).[2] If you suspect the degasser is failing, helium sparging is an effective alternative.[10]

  • Filter Your Solvents: Filter all aqueous buffers and mobile phases containing salts through a 0.45 µm or 0.22 µm filter to remove particulates that could damage the pump or clog the column.[3]

Q: Is your mobile phase compatible with your detection wavelength?

The Causality: Every solvent has a "UV cutoff," the wavelength below which it absorbs a significant amount of UV light. Operating near or below the UV cutoff of your mobile phase will inherently cause a high-absorbance, noisy baseline.[1] Given that 4-Methyl-2-(4-nitroanilino)pentanamide is a nitroaromatic compound, a common detection wavelength might be around 254 nm, but lower wavelengths may be used for higher sensitivity.[12]

Troubleshooting Steps:

  • Check Solvent UV Cutoffs: Ensure your detection wavelength is at least 10-20 nm above the UV cutoff of all mobile phase components. Acetonitrile is often preferred over methanol for low-wavelength detection due to its lower UV cutoff.[6][11]

  • Be Mindful of Additives: Additives like trifluoroacetic acid (TFA) or formic acid are strong UV absorbers at low wavelengths.[13] If using these, select a wavelength where their absorbance is minimal (e.g., >214 nm for TFA).[13]

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Methanol205
Tetrahydrofuran (THF)212
Trifluoroacetic Acid (0.1%)<210

Data compiled from various chromatography resources.

Part 2: The HPLC System - A Mechanical Check-Up

If you have confirmed your mobile phase is pristine, the next step is to investigate the system hardware.

Q: Is the system pressure stable?

The Causality: The system backpressure is a vital diagnostic tool. A wandering or pulsating pressure trace directly correlates to an unstable flow rate, which will cause a noisy or rolling baseline. This is often caused by air in the pump, worn-out pump seals, or faulty check valves.[2][14]

Troubleshooting Steps:

  • Purge the Pump: If you see significant pressure fluctuations (>1-2%), there may be air trapped in a pump head. Follow the manufacturer's instructions to systematically purge each pump channel.

  • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the detector waste line. A leak can draw air into the system or cause pressure instability.

  • Diagnose Check Valves: A faulty check valve can cause pressure drops and inconsistent solvent delivery.[2] Some systems have diagnostic tests to check valve performance. If a valve is suspected, it may need cleaning or replacement.

Part 3: The Column & Detector - The Final Frontiers

If both the mobile phase and system pressure are stable, the issue may lie with the column or the detector itself.

Q: Is the column fully equilibrated?

The Causality: Column equilibration is the process of allowing the stationary phase to become fully saturated and stabilized with the mobile phase.[7] An unequilibrated column will exhibit a continuously drifting baseline as the stationary phase slowly changes in response to the mobile phase.[7][15] This is especially important when using mobile phases with modifiers or buffers.[16]

Troubleshooting Steps:

  • Equilibrate for at Least 10-15 Column Volumes: A common rule of thumb is to flush the column with the initial mobile phase for at least 10-15 times its void volume.[17][18] For a standard 4.6 x 150 mm column, this equates to about 15-25 minutes at 1 mL/min.

  • Allow Extra Time for Modifiers: If your mobile phase contains ion-pairing agents or other strongly interacting additives, equilibration can take much longer, sometimes over an hour.[7]

  • Monitor the Baseline: The column is considered equilibrated only when the baseline signal is flat and stable.[16]

Q: Could the detector be the source of the noise?

The Causality: The detector is the final component in the flow path and can introduce noise through several mechanisms. An aging deuterium lamp will have lower energy output, leading to a higher noise level.[3][5] Contamination or air bubbles in the flow cell will also create significant noise.[9][14] Additionally, temperature fluctuations between the column outlet and the detector can cause baseline drift due to refractive index effects.[5][9]

Troubleshooting Steps:

  • Check Lamp Performance: Most HPLC software platforms have a diagnostic tool to check lamp energy or intensity. If the energy is low, the lamp may need replacement.[6]

  • Flush the Flow Cell: To dislodge potential air bubbles, temporarily increase the flow rate. To clean a contaminated cell, flush with a strong, non-buffered solvent like methanol or isopropanol.[9]

  • Ensure Temperature Stability: If using a heated column compartment, ensure the ambient temperature around the detector is stable and free from drafts (e.g., from an air conditioning vent).[5][14]

Diagnostic Workflow & Protocols

Systematic Noise Isolation Workflow

This workflow provides a logical path to pinpointing the source of baseline noise.

TroubleshootingWorkflow Start High Baseline Noise MobilePhase Step 1: Mobile Phase Check Prepare fresh, degassed HPLC-grade solvents. Verify UV cutoff. Start->MobilePhase Result1 Noise Persists MobilePhase->Result1 Noise Persists Result2 Noise Disappears MobilePhase->Result2 Noise Disappears SystemCheck Step 2: System Check Purge pump. Check for leaks. Monitor pressure stability. IsolateColumn Step 3: Isolate Column Replace column with a zero-dead-volume union. Observe baseline. SystemCheck->IsolateColumn Result3 Noise Persists IsolateColumn->Result3 Noise Persists Result4 Noise Disappears IsolateColumn->Result4 Noise Disappears DetectorCheck Step 4: Detector Check Stop flow. Observe baseline. Check lamp intensity. Result5 Noise Persists DetectorCheck->Result5 Noise Persists (flow OFF) Result6 Noise Disappears DetectorCheck->Result6 Noise Disappears (flow ON) Result1->SystemCheck Conclusion2 Issue was the Mobile Phase. Result2->Conclusion2 Result3->DetectorCheck Conclusion6 Issue was the Column (contamination). Result4->Conclusion6 Conclusion5 Issue is likely the Detector (e.g., lamp, flow cell). Result5->Conclusion5 Conclusion4 Issue was the Pump or Mixer. Result6->Conclusion4 Conclusion1 Issue is likely in the System, Column, or Detector. Conclusion3 Issue is likely in the Column or Detector.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Guide: L-Leucine-p-nitroanilide vs. Isomeric Impurity (4-Methyl-2-(4-nitroanilino)pentanamide)

Executive Summary In the quality control of enzymatic substrates, distinguishing between the active substrate and its structural isomers is critical for assay validity. This guide details the comparative High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of enzymatic substrates, distinguishing between the active substrate and its structural isomers is critical for assay validity. This guide details the comparative High-Performance Liquid Chromatography (HPLC) analysis of L-Leucine-p-nitroanilide (L-pNA) —the gold-standard substrate for Leucine Aminopeptidase (LAP)—and its common synthetic impurity/isomer, 4-Methyl-2-(4-nitroanilino)pentanamide .

While these two compounds share the same molecular formula (


) and molecular weight (

), they exhibit distinct physicochemical properties driven by their functional group connectivity. This guide provides the mechanistic rationale and experimental protocols to resolve them, preventing false-negative potency results in enzymatic assays.

Scientific Principles & Structural Causality

To understand the retention time shift, one must analyze the structural connectivity and its effect on polarity and ionization state (pKa) under Reverse-Phase (RP) conditions.

Structural Comparison
FeatureL-Leucine-p-nitroanilide (L-pNA) 4-Methyl-2-(4-nitroanilino)pentanamide (Impurity)
Role Active SubstrateInactive Impurity / Rearrangement Product
Structure Leucine amino acid attached to p-nitroaniline via an amide bond.p-Nitroaniline attached to the

-carbon of isocaproamide via an amine bond.
N-Terminus Free primary amine (

) on the Leucine moiety.
Secondary amine (

) bridging the alkyl chain and the nitrophenyl ring.
C-Terminus Blocked by p-nitroaniline (Anilide).[1]Primary Amide (

).
pKa (approx)

(Aliphatic Amine)

(Deactivated Aniline Nitrogen)
The Retention Mechanism (The "Why")

In standard RP-HPLC methods using acidic mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0):

  • L-pNA (Active): The free aliphatic primary amine is fully protonated (

    
    ). This positive charge significantly increases the molecule's polarity and solubility in the aqueous phase, reducing its interaction with the C18 hydrophobic stationary phase.
    
    • Result:Earlier Elution.

  • The Isomer (Impurity): The nitrogen attached to the alkyl chain is part of a p-nitroaniline system. Due to the strong electron-withdrawing nature of the nitro group and resonance with the phenyl ring, this secondary amine is extremely weak (pKa < 2). At pH 2.0, a significant portion remains unprotonated (neutral). Furthermore, the molecule lacks the highly polar ammonium headgroup found in L-pNA.

    • Result:Later Elution (Significant Hydrophobic Retention).

Visualization of Workflow & Logic

The following diagram illustrates the structural divergence and the resulting chromatographic decision tree.

G Start Crude L-pNA Sample Structure_Split Structural Isomerism Analysis Start->Structure_Split LpNA L-Leucine-p-nitroanilide (Active Substrate) Contains: Aliphatic -NH2 Structure_Split->LpNA Target Synthesis Impurity 4-Methyl-2-(4-nitroanilino)pentanamide (Impurity) Contains: Aniline -NH- Structure_Split->Impurity Rearrangement Acidic_Cond Mobile Phase Condition (0.1% TFA, pH ~2.0) LpNA->Acidic_Cond Impurity->Acidic_Cond State_LpNA Protonated State (-NH3+) High Polarity Acidic_Cond->State_LpNA Protonation State_Impurity Neutral State (-NH-) High Hydrophobicity Acidic_Cond->State_Impurity Remains Neutral Result_LpNA Elutes EARLY (Retention: ~10-12 min) State_LpNA->Result_LpNA Low C18 Interaction Result_Impurity Elutes LATE (Retention: ~18-22 min) State_Impurity->Result_Impurity High C18 Interaction

Caption: Mechanistic flow showing how mobile phase pH differentially affects the ionization and retention of the target substrate versus its isomeric impurity.

Experimental Protocol

This protocol is designed to be self-validating . The separation is robust enough that if the peaks co-elute, it indicates a failure in mobile phase pH preparation (insufficient acidity).

Reagents & Equipment[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    or equivalent).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Detection: UV-Vis at 315 nm (Specific for p-nitroaniline chromophore) or 214 nm (Peptide bond/Amide).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .[2]
    
Gradient Method
Time (min)% Mobile Phase BDescription
0.010%Equilibration / Injection
15.060%Linear Gradient (Elution of L-pNA)
20.090%Wash (Elution of Impurity)
25.090%Hold
25.110%Re-equilibration
30.010%End
Retention Data Summary
CompoundPredicted RT (min)*Relative Elution (RRT)Detection Note
p-Nitroaniline (pNA)

Reference (Product)Cleavage product; elutes first due to small size.
L-pNA (Substrate) 10.5 - 12.0 1.00 (Main Peak)Broadens if pH > 3.0 due to deprotonation.
Isomer (Impurity) 18.0 - 21.0

Sharp peak; hydrophobic interaction dominates.

*Note: Absolute retention times vary by system dead volume and column aging. Rely on Relative Retention Time (RRT).

Critical Analysis for Researchers

Why This Matters for Drug Development

In enzymatic assays (e.g., screening LAP inhibitors), the presence of 4-Methyl-2-(4-nitroanilino)pentanamide acts as a "silent" contaminant.

  • Inertness: It is not cleaved by Leucine Aminopeptidase because the amide bond is at the C-terminus, not linking the chromophore.

  • Concentration Error: If quantification is based solely on weight or absorbance (without HPLC purity correction), the effective concentration of the active substrate (L-pNA) will be lower than calculated. This leads to underestimation of

    
      and errors in 
    
    
    
    determination
    .
Troubleshooting the Separation
  • Problem: Peaks merging.

    • Cause: Mobile phase pH is too high (> 3.5). The L-pNA amine begins to deprotonate, becoming more hydrophobic and shifting later towards the impurity.

    • Fix: Ensure fresh TFA is used (TFA is volatile). Verify pH is

      
      .
      
  • Problem: Extra peak at ~4.5 min.

    • Cause: Spontaneous hydrolysis. L-pNA is unstable in solution over time, releasing free p-nitroaniline.

    • Fix: Prepare stocks in DMSO; dilute into aqueous buffer immediately before injection.

References

  • Sigma-Aldrich. L-Leucine p-nitroanilide hydrochloride Product Information. (Confirming L-pNA structure and usage as LAP substrate).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95764 (L-Leucine-p-nitroanilide).

  • Alfa Chemistry. 4-Methyl-2-(4-nitroanilino)pentanamide (CAS 110893-28-2). (Confirming the identity of the isomeric impurity).

  • Matsui, H., et al. "Kinetics of the hydrolysis of L-leucine-p-nitroanilide by leucine aminopeptidase." Journal of Biochemistry, 1980. (Foundational kinetics establishing L-pNA as the specific substrate).

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 4-Fluoromethylphenidate (CAS 110893-28-2)

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-Fluoromethylphenidate (4F-MPH) , identified by the CAS number 110893-28-2 (often associated with the base or racemate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-Fluoromethylphenidate (4F-MPH) , identified by the CAS number 110893-28-2 (often associated with the base or racemate in chemical libraries, while the hydrochloride salt is typically CAS 2703832-68-0).[1][2]

4F-MPH is a fluorinated analog of methylphenidate (Ritalin) and a potent dopamine reuptake inhibitor.[1][2] This guide compares its spectral fingerprint with its parent compound, Methylphenidate (MPH), to aid in forensic and clinical identification.

[1][2]

Executive Summary & Molecule Identity[2]

  • Compound Name: 4-Fluoromethylphenidate (4F-MPH)[1][2][3][4][5][6][7][8]

  • CAS Registry Number: 110893-28-2 (Base/Racemate)[1][2]

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 251.1322 Da[1][2]

  • Therapeutic Class: Psychostimulant (Phenidate class)[8]

  • Key Application: Forensic toxicology screening, metabolite identification, and structural confirmation of novel psychoactive substances (NPS).

Comparison Overview: Unlike Methylphenidate (MPH), which lacks the fluorine atom, 4F-MPH exhibits a mass shift of +18 Da in the precursor ion and aryl-containing fragments.[1][2] However, the characteristic piperidine ring fragment (


 84) remains the dominant base peak for both, necessitating careful precursor ion selection for differentiation.

Experimental Configuration (LC-MS/MS)

To replicate the fragmentation data described below, the following experimental conditions are recommended. This setup ensures optimal ionization of the secondary amine and stability of the ester linkage prior to collision-induced dissociation (CID).

ParameterSettingRationale
Ionization Mode ESI Positive (+)Protonation of the secondary amine in the piperidine ring (

).[1][2]
Capillary Voltage 3.5 kVStandard for small molecule stability.[2]
Mobile Phase A 0.1% Formic Acid in

Acidic pH promotes protonation (

).
Mobile Phase B 0.1% Formic Acid in MeCNOrganic modifier for desolvation.[2]
Collision Energy (CE) 10–30 eV (Ramped)Low energy preserves the parent; high energy yields the

84 base peak.
Column C18 Reverse PhaseAdequate retention of polar amines; separates threo/erythro diastereomers.

Fragmentation Pathway Analysis

The fragmentation of 4F-MPH follows a distinct pathway driven by the instability of the ester bond and the stability of the piperidine ring.

Primary Pathway: Ester Cleavage (Formation of Base Peak)

The most abundant ion in the spectrum is


 84 .
  • Mechanism: Charge retention on the piperidine ring following the cleavage of the bond between the piperidine

    
    -carbon and the benzylic carbon.
    
  • Neutral Loss: Methyl 4-fluorophenylacetate (

    
    , 168 Da).[1][2]
    
  • Significance: This is a class-characteristic fragment for all methylphenidate analogs (MPH, Ethylphenidate, 4F-MPH) that share the unmodified piperidine ring.[1][2] It cannot be used alone for identification.[2]

Secondary Pathway: Aryl Retention

Less abundant ions retain the fluorinated aromatic ring, providing specific structural evidence.

  • 
     168:  Represents the protonated methyl 4-fluorophenylacetate moiety (
    
    
    
    ) formed if the charge migrates to the ester/aryl fragment.[1]
  • 
     109:  The Fluorotropylium ion  (
    
    
    
    ). This is the fluorinated equivalent of the tropylium ion (
    
    
    91) seen in non-fluorinated phenidates. Its presence confirms the fluorine substitution on the ring.
Tertiary Pathway: Ester Hydrolysis/Rearrangement[2]
  • 
     190:  Formed by the loss of the methoxycarbonyl group (or methyl formate equivalent). This ion corresponds to the 4-fluorophenyl(piperidin-2-ylidene)methylium species.[1][2][3]
    

Visualization of Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathways for 4F-MPH.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 252 (4-Fluoromethylphenidate) BasePeak Base Peak m/z 84 (Tetrahydropyridinium ion) Parent->BasePeak Neutral Loss: 168 Da (Aryl Ester moiety) ArylFrag Aryl Fragment m/z 168 (Methyl 4-fluorophenylacetate) Parent->ArylFrag Charge Retention on Aryl (Low Intensity) DeEster De-esterified Ion m/z 190 (Loss of HCOOCH3) Parent->DeEster Loss of Methyl Formate (-62 Da) Tropylium Diagnostic Ion m/z 109 (Fluorotropylium ion) ArylFrag->Tropylium Ring Contraction/Rearrangement (-59 Da)

Caption: CID fragmentation pathway of 4-Fluoromethylphenidate (


 252). The red node indicates the base peak; the green node indicates the fluorine-specific diagnostic ion.[2]

Comparative Analysis: 4F-MPH vs. Alternatives

To differentiate 4F-MPH from its parent drug (Methylphenidate) and other analogs, compare the specific transitions listed below.

Feature4-Fluoromethylphenidate (4F-MPH) Methylphenidate (MPH) Ethylphenidate (EPH)
Precursor Ion

252 234248
Base Peak 84 (Piperidine ring)84 (Piperidine ring)84 (Piperidine ring)
Diagnostic Aryl Ion 109 (Fluorotropylium)91 (Tropylium)91 (Tropylium)
Secondary Fragment 190 150164
Neutral Loss (to Base Peak) 168 Da150 Da164 Da
Differentiation Key Presence of

109 confirms Fluorine.[1][3][8][9][10]
Presence of

91 confirms unsubstituted ring.
Precursor 248 +

91.[2]

Analytical Insight: While the base peak (


 84) is identical across this class, the Neutral Loss  is the most reliable metric for identification in low-resolution MS. In High-Resolution Mass Spectrometry (HRMS), the mass defect of Fluorine (negative mass defect) vs. Hydrogen allows for unambiguous formula confirmation of the 

252 precursor.

References

  • Analytical characterization and pharmacological evaluation of 4-fluoromethylphenidate (4F-MPH). Source: Drug Testing and Analysis (Wiley), 2017.[5] URL:[Link]

  • 4-Fluoromethylphenidate Monograph. Source: SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). URL:[Link]

  • mzCloud Spectral Tree: 4-Fluoromethylphenidate. Source: mzCloud Mass Spectral Database.[2][11] URL:[Link][1]

Sources

Validation

Comparative Guide: UV Absorption Spectra of Nitroaniline Isomers

Executive Summary This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption spectra for the three isomers of nitroaniline: ortho- (2-nitroaniline), meta- (3-nitroaniline), and para- (4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption spectra for the three isomers of nitroaniline: ortho- (2-nitroaniline), meta- (3-nitroaniline), and para- (4-nitroaniline).

While all three isomers share the same molecular formula (


), their spectral signatures differ significantly due to the relative positioning of the electron-donating amino group (

) and the electron-withdrawing nitro group (

).

Key Takeaway:

  • Para-nitroaniline exhibits the strongest Intramolecular Charge Transfer (ICT), resulting in a high-intensity band typically around 380 nm.

  • Meta-nitroaniline lacks direct resonance conjugation, resulting in a significantly lower molar absorptivity (

    
    ) and a hypsochromic (blue) shift relative to the para isomer.
    
  • Ortho-nitroaniline displays a unique bathochromic (red) shift (often >400 nm) driven by intramolecular hydrogen bonding, despite steric hindrance reducing its overall intensity compared to the para isomer.

Theoretical Framework: Electronic Effects

To interpret the spectra correctly, one must understand the electronic "push-pull" mechanisms at play. The nitroaniline system is a classic example of Donor-


 -Acceptor  interaction.
The Resonance Mismatch (Meta vs. Para)

The primary differentiator is the ability of the


-system to delocalize electrons from the donor to the acceptor.
  • Para-nitroaniline (p-NA): The amino lone pair can delocalize through the benzene ring directly onto the nitro group oxygen atoms. This extended conjugation lowers the energy gap (

    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a strong bathochromic shift.
    
  • Meta-nitroaniline (m-NA): The resonance structures for the amino group place negative charges at the ortho and para positions—skipping the meta nitro group. Consequently, there is no direct "through-resonance" charge transfer.[1] Its spectrum resembles a superposition of aniline and nitrobenzene.

The Ortho Effect (Sterics vs. H-Bonding)
  • Ortho-nitroaniline (o-NA): Two competing forces exist:[2]

    • Steric Inhibition of Resonance: The bulky nitro group may twist out of planarity, reducing conjugation (Blue shift).

    • Intramolecular Hydrogen Bonding: A hydrogen bond forms between the amino hydrogen and the nitro oxygen.[3] This stabilizes the excited state more than the ground state, narrowing the HOMO-LUMO gap (Red shift). In o-NA, the H-bonding effect typically dominates the wavelength position, pushing it further red than p-NA, but the steric twisting reduces the transition probability (lower

      
      ).
      
Visualizing the Electronic Interaction

ElectronicEffects cluster_0 Isomer Structure cluster_1 Electronic Mechanism cluster_2 Spectral Outcome PNA Para-Nitroaniline (1,4-substitution) Conj Direct Through-Conjugation (Strong ICT) PNA->Conj MNA Meta-Nitroaniline (1,3-substitution) NoConj Resonance Mismatch (Inductive Effect Only) MNA->NoConj ONA Ortho-Nitroaniline (1,2-substitution) HBond Intramolecular H-Bonding + Steric Twist ONA->HBond RedHigh Bathochromic Shift High Intensity (ε) Conj->RedHigh BlueLow Hypsochromic Shift Low Intensity (ε) NoConj->BlueLow RedMod Extreme Bathochromic Shift Moderate Intensity (ε) HBond->RedMod

Figure 1: Correlation between structural isomerism, electronic mechanisms, and resulting spectral shifts.

Experimental Protocol

To obtain reproducible data, strict adherence to solvent purity and concentration limits is required. Nitroanilines are solvatochromic; using ethanol (polar protic) vs. cyclohexane (non-polar) will yield different


 values. This guide standardizes on 95% Ethanol .
Materials
  • Analytes: o-Nitroaniline (>99%), m-Nitroaniline (>99%), p-Nitroaniline (>99%).

  • Solvent: Ethanol (Spectroscopic Grade).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10 mg of the specific isomer.

    • Dissolve in 100 mL Ethanol in a volumetric flask.

    • Result: ~0.7 mM stock solution.

  • Working Solution Dilution:

    • Dilute the stock 1:100 with Ethanol.

    • Target Concentration:

      
       M. (Adjust to ensure Absorbance is between 0.2 and 0.8).
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Ethanol.

    • Run a baseline scan (200 nm – 500 nm).

  • Measurement:

    • Replace sample cuvette liquid with the Working Solution.

    • Scan from 500 nm down to 200 nm.

    • Scan speed: Medium; Slit width: 1.0 nm.

Protocol Visualization

Protocol Start Start Weigh Weigh 10mg Isomer (Analytical Balance) Start->Weigh Dissolve Dissolve in 100mL EtOH (Stock) Weigh->Dissolve Dilute Dilute 1:100 (Target ~10⁻⁵ M) Dissolve->Dilute Blank Baseline Scan (Pure EtOH) Dilute->Blank Scan Acquire Spectrum (200-500 nm) Blank->Scan Data Calculate ε (Beer's Law) Scan->Data

Figure 2: Standardized workflow for UV-Vis analysis of nitroanilines.

Comparative Data Analysis

The following data represents typical values obtained in Ethanol. Note the distinct difference in intensity (


) between the Para and Meta isomers.
Isomer

(nm)

(

)
Band AssignmentVisual Color
p-Nitroaniline 380 ~13,500 Strong ICT (

)
Yellow
m-Nitroaniline 358 ~1,500 Local Excitation (Weak)Yellow
o-Nitroaniline 412 ~4,400 H-Bond Stabilized ICTOrange-Yellow

(Note: Values are approximate and temperature/solvent dependent. Secondary bands often appear in the UV region <300 nm but are less diagnostic for isomer differentiation.)

Interpretation of Results
  • The "Para" Benchmark: The band at 380 nm is the "Charge Transfer" band. Its high intensity (

    
    ) confirms the efficient electron flow from the amine to the nitro group.
    
  • The "Meta" Drop-off: While m-NA absorbs in a similar region (358 nm), the intensity is nearly an order of magnitude lower . This is the critical diagnostic feature. If you see a peak near 360-380 nm but the absorbance is weak relative to concentration, you likely have the meta isomer.

  • The "Ortho" Shift: The o-NA isomer shows the longest wavelength transition (412 nm). This low-energy transition is due to the stabilization of the excited state by the intramolecular hydrogen bond. However, the steric twisting of the nitro group prevents the intensity from reaching the levels seen in p-NA.

Applications in Drug Development[3]

Understanding these spectra is not just an academic exercise; it is crucial for:

  • Impurity Profiling: In the synthesis of paracetamol or sulfa drugs, nitroaniline isomers may be precursors or byproducts. UV detection (HPLC-UV) relies on selecting a wavelength where the specific isomer has maximum sensitivity (e.g., monitoring p-NA at 380 nm vs. m-NA at 240 nm where its secondary band is stronger).

  • Non-Linear Optics (NLO): p-Nitroaniline is a prototype for NLO materials due to its large dipole moment change upon excitation. The UV cutoff (

    
    ) determines the transparency range for optical devices.
    

References

  • PubChem. 4-Nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. 3-Nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Máximo-Canadas, M., et al. Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv, 2020. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • NIST Chemistry WebBook. Nitroaniline Isomers UV/Visible Spectra. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Methyl-2-(4-nitroanilino)pentanamide: Essential Safety and Disposal Protocols

Disclaimer: This document provides guidance on handling 4-Methyl-2-(4-nitroanilino)pentanamide based on the known hazards of structurally similar compounds, such as 4-methyl-2-nitroaniline and p-nitroaniline. A specific...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on handling 4-Methyl-2-(4-nitroanilino)pentanamide based on the known hazards of structurally similar compounds, such as 4-methyl-2-nitroaniline and p-nitroaniline. A specific Safety Data Sheet (SDS) for 4-Methyl-2-(4-nitroanilino)pentanamide was not publicly available at the time of publication. Therefore, these protocols represent a conservative, safety-first approach. All users must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

The Rationale: A Hazard Profile Based on Structural Analogs

As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. For novel or less-common compounds like 4-Methyl-2-(4-nitroanilino)pentanamide, a comprehensive hazard assessment is critical. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential risks by examining its core chemical structures: a nitroaniline moiety and an amide linkage.

Nitroaromatic compounds, particularly nitroanilines, are well-documented for their toxicity.[1][2][3] Structurally similar chemicals, such as 4-methyl-2-nitroaniline and p-nitroaniline, are classified as highly toxic via oral, dermal, and inhalation routes.[1][4][2][3][5][6] They are also known to cause significant skin and eye irritation and may lead to organ damage with repeated exposure.[1][4][3] Furthermore, these compounds pose a considerable environmental threat, with high toxicity to aquatic life.[4][7][5]

Therefore, the foundational principle of this guide is to treat 4-Methyl-2-(4-nitroanilino)pentanamide with the highest level of caution, assuming it possesses a similar or greater hazard profile than its analogs.

Hazard ClassificationInferred Risk for 4-Methyl-2-(4-nitroanilino)pentanamideSupporting Compounds & Citations
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be HIGHLY TOXIC. 4-Methyl-2-nitroaniline, p-Nitroaniline[1][2][3][5][6]
Skin Corrosion/Irritation Assumed to be a SKIN IRRITANT. 4-Methyl-2-nitroaniline[3][8]
Serious Eye Damage/Irritation Assumed to be an EYE IRRITANT. N'-Methyl-2-amino-4-nitroaniline[9]
Specific Target Organ Toxicity (Repeated Exposure) Assumed to pose a risk of ORGAN DAMAGE. 4-Methyl-2-nitroaniline, p-Nitroaniline[1][3]
Hazardous to the Aquatic Environment Assumed to be TOXIC to aquatic life. 4-Methyl-2-nitroaniline, p-Nitroaniline[4][7][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against multiple routes of exposure. Given the inferred high toxicity, a comprehensive PPE ensemble is mandatory.

Core PPE for All Operations

This level of protection is required for any handling of the compound, including weighing, sample preparation, and transfer.

  • Primary Engineering Control: All manipulations of 4-Methyl-2-(4-nitroanilino)pentanamide solid or solutions must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[10][11]

  • Hand Protection: Double-gloving is required.

    • Inner Glove: Nitrile glove.

    • Outer Glove: A second, thicker nitrile or neoprene glove.[12] This provides robust protection against dermal absorption. Gloves must be changed immediately upon known or suspected contact with the compound.[13]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[13] A full-face shield must be worn over the goggles whenever there is a risk of splash or aerosol generation.[13]

  • Body Protection: A flame-resistant lab coat is necessary. For procedures involving larger quantities (>1g) or significant splash potential, a chemical-resistant apron over the lab coat is mandated.[13][14]

  • Footwear: Closed-toe, closed-heel shoes are required at all times in the laboratory.[13]

Enhanced PPE for High-Risk Procedures

For large-scale operations, spill cleanup, or situations where aerosolization is likely, an upgraded level of PPE is essential.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., major spill), a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates is necessary.[12][15] All personnel requiring respirators must be medically cleared and fit-tested annually as per OSHA regulations.

  • Full Body Protection: For spill response, a disposable, chemical-resistant coverall should be worn.[15][16]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection for Handling 4-Methyl-2-(4-nitroanilino)pentanamide start Start: Assess Task is_in_hood Is the task performed entirely within a certified fume hood? start->is_in_hood core_ppe Required: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes is_in_hood->core_ppe Yes spill_cleanup Is this a spill cleanup outside of a hood? is_in_hood->spill_cleanup No splash_risk Is there a significant splash or aerosol risk? core_ppe->splash_risk add_face_shield Add Face Shield and Chemical Apron splash_risk->add_face_shield Yes end_ppe Proceed with Task splash_risk->end_ppe No add_face_shield->end_ppe enhanced_ppe Enhanced PPE Required: - Full-Face Respirator - Chemical-Resistant Coveralls spill_cleanup->enhanced_ppe Yes spill_cleanup->end_ppe No - Re-evaluate Task enhanced_ppe->end_ppe

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Route proposals generated from BenchChem retrosynthesis models.

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